2-(Isoxazol-3-yl)-2-methylpropanoic acid

Description

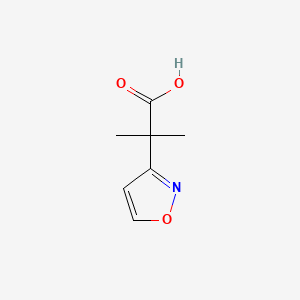

2-(Isoxazol-3-yl)-2-methylpropanoic acid is a carboxylic acid derivative characterized by a methyl-substituted propanoic acid backbone and an isoxazole ring at the third position. Isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the molecule. The methyl group at the α-position of the carboxylic acid enhances metabolic stability, while the isoxazole ring offers sites for functionalization, influencing binding affinity to biological targets .

Properties

Molecular Formula |

C7H9NO3 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

2-methyl-2-(1,2-oxazol-3-yl)propanoic acid |

InChI |

InChI=1S/C7H9NO3/c1-7(2,6(9)10)5-3-4-11-8-5/h3-4H,1-2H3,(H,9,10) |

InChI Key |

MFGISFHCPRJJRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NOC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including 2-(Isoxazol-3-yl)-2-methylpropanoic acid, often involves the (3 + 2) cycloaddition reaction. This reaction typically uses an alkyne as a dipolarophile and nitrile oxide as the dipole . Common catalysts for these reactions include copper (I) and ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for isoxazole derivatives focus on optimizing reaction conditions to achieve high yields and purity. Microwave-assisted synthesis has been employed to enhance reaction rates and selectivity. For instance, using dry dimethylformamide (DMF) as a solvent under microwave irradiation at 120°C for 1 hour has been shown to be effective .

Chemical Reactions Analysis

Types of Reactions

2-(Isoxazol-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

2-(Isoxazol-3-yl)-2-methylpropanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Isoxazole derivatives are found in various pharmaceuticals, such as antibiotics and anticancer drugs.

Industry: They are used in the development of new materials and as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(Isoxazol-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can act as inhibitors of enzymes or receptors, thereby modulating biological processes. For example, some isoxazole derivatives have been shown to inhibit histone deacetylases (HDACs), which play a role in gene expression and cancer progression .

Comparison with Similar Compounds

Research Findings and Implications

- Pharmacological Potential: While Bezafibrate and Elafibranor demonstrate clinical efficacy in lipid modulation and liver diseases, the isoxazole derivative’s smaller size may favor central nervous system (CNS) penetration, making it suitable for neuroinflammatory targets .

- Synthetic Utility: The isoxazole ring’s reactivity allows for facile derivatization, as seen in intermediates like 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid, which is used to synthesize isocoumarins with antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.